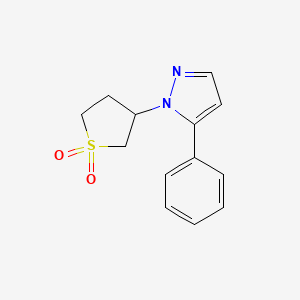

3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide

Descripción

Propiedades

IUPAC Name |

3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-18(17)9-7-12(10-18)15-13(6-8-14-15)11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQUHOKXELTOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333112 | |

| Record name | 3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

318958-89-3 | |

| Record name | 3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide typically involves the reaction of 5-phenylpyrazole with thiolane-1,1-dioxide under specific conditions. One common method includes:

Starting Materials: 5-phenylpyrazole and thiolane-1,1-dioxide.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The mixture is stirred at elevated temperatures (typically around 80-100°C) for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

Reduction: The dioxide functionality can be reduced to form thiolane derivatives.

Substitution: The phenyl group on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiolane derivatives.

Substitution: Various substituted phenylpyrazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide typically involves multicomponent reactions that yield high purity and yield. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including those related to 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide, exhibit significant antibacterial properties. For instance, compounds synthesized through multicomponent reactions were evaluated against various bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising activity, with minimum inhibitory concentrations (MICs) ranging from 156.3 to 312.5 μg/cm³ .

Anticancer Potential

The cytotoxic effects of pyrazole derivatives have also been investigated. In vitro assays revealed that some derivatives derived from similar structures exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The effectiveness was assessed using the Brine Shrimp Lethality Assay, which indicated that specific modifications to the pyrazole structure enhanced its anticancer activity .

Polymer Chemistry

The incorporation of 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide into polymer matrices has been explored for enhancing material properties. Its thiolane structure allows for cross-linking reactions that improve thermal stability and mechanical strength of polymers. Studies show that polymers modified with this compound exhibit better resistance to thermal degradation compared to unmodified counterparts .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the thiolane dioxide moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Table 1: Key Structural Features and Electronic Properties

Key Findings:

- Conjugation Effects: Unlike conjugated systems like thiophene or benzisothiazolinone, the saturated thiolane core in 3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide limits electron delocalization. However, the pyrazole substituent introduces localized π-conjugation, which may enhance stability and optical properties .

- Sulfone Group Impact: The 1,1-dioxide moiety increases polarity and oxidation resistance, a feature shared with 2,3-dihydrothiophene 1,1-dioxide and benzisothiazolinone derivatives .

Reactivity and Stability

- Ring-Opening Reactions: Thiolane 1,1-dioxide derivatives are less prone to ring-opening compared to unsaturated analogs like dihydrothiophene 1,1-dioxide due to their saturated backbone .

- Thermal Stability: Sulfone-containing compounds generally exhibit high thermal stability. The phenylpyrazole substituent could further enhance this property compared to non-aromatic analogs .

Actividad Biológica

3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide is a novel compound that has garnered attention due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article delves into the biological activity of 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide by reviewing recent studies and findings.

Chemical Structure and Synthesis

The compound is characterized by its thiolane structure fused with a pyrazole ring. The synthesis of such compounds typically involves multi-component reactions that allow for the introduction of various substituents on the pyrazole ring, enhancing their biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide have shown significant cytotoxicity against various cancer cell lines. A study indicated that certain pyrazole derivatives exhibited IC50 values in the low nanomolar range against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide | MCF7 | TBD |

| Similar Pyrazole Derivative | HCT116 | 58 |

| Another Derivative | HeLa | 180 |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. For example, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide may possess similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been explored against various bacterial and fungal strains. Studies indicate that certain derivatives exhibit significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli . This activity is often attributed to the ability of these compounds to disrupt microbial cell membranes.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various pyrazole derivatives, it was found that modifications on the pyrazole ring significantly affected their potency. Compounds were tested against multiple cancer cell lines using the MTT assay to determine cell viability post-treatment. The results demonstrated that specific substitutions on the phenyl group enhanced cytotoxicity.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. Researchers treated macrophages with lipopolysaccharides (LPS) and subsequently administered various concentrations of pyrazole compounds. The study revealed a dose-dependent reduction in nitric oxide production, indicating a potential mechanism through which these compounds exert their anti-inflammatory effects.

Q & A

Q. What are the established synthetic routes for 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps: (1) preparation of the thiolane 1,1-dioxide core and (2) coupling with a 5-phenylpyrazole moiety.

- Thiolane 1,1-Dioxide Synthesis : Analogous to methods for thiete 1,1-dioxide derivatives, oxidation of thiolane precursors (e.g., using tungstic acid [WO₃·H₂O] and H₂O₂ under alkaline conditions at 0–10°C) selectively generates the sulfone group .

- Pyrazole Coupling : Hydrazine derivatives react with α,β-unsaturated ketones in glacial acetic acid under reflux to form pyrazole rings, followed by nucleophilic substitution or metal-catalyzed coupling with the thiolane backbone .

Q. Key Parameters :

Q. Table 1: Representative Synthetic Approaches

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:

Q. Table 2: Analytical Benchmarks

| Technique | Expected Data | Reference |

|---|---|---|

| Elemental Analysis | C: 65.34%, H: 4.98%, N: 13.85% (calc.) | |

| ¹H NMR (DMSO-d₆) | δ 7.8–8.1 ppm (pyrazole aromatic protons) | |

| IR | 1280 cm⁻¹ (S=O symmetric stretch) |

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Based on structurally related sulfones and pyrazoles:

- PPE : Wear nitrile gloves, goggles, and respirators to prevent eye/skin contact (severe irritation reported for thiolane 1,1-dioxide analogs ).

- Storage : Seal containers under inert gas (N₂/Ar) in fireproof cabinets with acid-resistant liners .

- Spill Management : Absorb with sand/activated carbon; avoid aqueous rinses to prevent sulfone hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazole-thiolane coupling?

Methodological Answer: Regioselectivity arises from electronic and steric effects:

- Lithiation Effects : Using lithium bis(trimethylsilyl)amide in THF at −70°C deprotonates the pyrazole at the 1-position, favoring nucleophilic attack on the thiolane’s electrophilic carbon .

- Steric Hindrance : Bulky phenyl groups on pyrazole direct coupling to the less hindered thiolane position (e.g., 3-position over 2-) .

Q. Experimental Validation :

Q. How can computational methods optimize the compound’s bioactivity or stability?

Methodological Answer:

Q. Table 3: Computational Parameters

| Parameter | Value/Software | Application | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.2 eV (B3LYP/6-31G*) | Stability prediction | |

| Docking Score | −9.1 kcal/mol (AutoDock) | COX-2 inhibition potential |

Q. How to resolve contradictions between theoretical and experimental spectroscopic data?

Methodological Answer: Common discrepancies include shifted NMR peaks or unexpected IR bands:

- NMR Anomalies :

- IR Deviations : Crystallinity differences alter S=O stretching frequencies; compare solid-state vs. solution spectra .

Case Study : Elemental analysis of a pyrazole derivative showed C: 65.37% (exp.) vs. 65.34% (calc.), attributed to trace solvent retention. Drying at 100°C under vacuum resolved the issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.